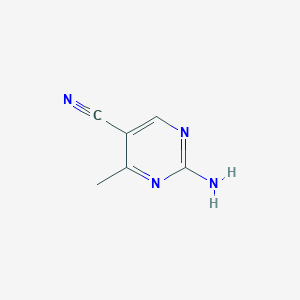

2-氨基-4-甲基嘧啶-5-腈

描述

The compound 2-Amino-4-methylpyrimidine-5-carbonitrile is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives have been extensively studied due to their wide range of biological activities and applications in pharmaceutical chemistry.

Synthesis Analysis

The synthesis of pyrimidine derivatives, including those similar to 2-Amino-4-methylpyrimidine-5-carbonitrile, has been achieved through various methods. One approach involves multicomponent condensation reactions of aromatic aldehydes with malononitrile and primary amines, which can be performed under solvent-free conditions, enhancing the eco-friendliness of the process . Another method includes a three-component condensation of aromatic aldehydes, ethyl cyanoacetate, and diamines in alkaline ethanol . Additionally, the synthesis can be facilitated by chitosan, a renewable heterogeneous catalyst, which promotes the reaction of guanidines, aldehydes, and cyanoketones under mild conditions .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by the presence of a pyrimidine ring, which can be substituted at various positions to yield a wide range of compounds with different properties. The structure of these compounds has been elucidated using spectroscopic techniques such as nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) . X-ray diffraction has also been used to establish the crystal structure of certain derivatives .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, leading to the formation of new compounds with potential biological activities. For instance, the reaction of a pyrazolinylpyridine derivative with different reagents can yield oxopyrazolinylpyridines, pyridopyrimidines, and pyridotriazines . These reactions expand the chemical diversity of pyrimidine-based compounds and open up new avenues for the development of pharmaceutical agents.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. The presence of electron-withdrawing groups such as nitriles can affect the electron density of the pyrimidine ring, which in turn can influence the reactivity and interaction of these compounds with biological targets. The solvent-free synthesis methods also contribute to the green chemistry aspect of these compounds, making them more environmentally friendly . The antiproliferative activity of certain 4-aminopyrimidine-5-carbonitrile derivatives against cancer cell lines has been evaluated, indicating the potential medicinal applications of these compounds .

科学研究应用

稠合嘧啶的合成

该化合物用于合成邻氨基嘧啶醛和邻氨基嘧啶酮,它们是稠合嘧啶的前体 . 这些包括吡啶并[2,3-d]嘧啶、嘧啶并[4,5-d]嘧啶、吡唑并-[3,4-d]嘧啶、喹唑啉、嘧啶并[4,5,6-de]喹唑啉、噻吩并[2,3-d]嘧啶、吡咯并[2,3-d]嘧啶、环戊并[d]-嘧啶、嘧啶并[4,5-b]氮杂卓和嘧啶并[4,5-b]喹啉 .

新药开发

嘧啶片段是2-氨基-4-甲基嘧啶-5-腈的一个组成部分,它是开发新药的重要药效团 . 特别是稠合嘧啶在医药领域得到了广泛的应用 .

嘧啶酮和嘧啶硫酮的合成

该化合物用于合成功能取代的衍生物及其一些互变异构体,即嘧啶酮和嘧啶硫酮 .

4-氨基-5-氨基甲基-2的合成

在一种可扩展的合成方法中,2-氨基-4-甲基嘧啶-5-腈与维尔斯迈尔试剂反应得到烯胺,然后与乙酰胺缩合得到4-氨基-2-甲基嘧啶-5-腈 .

监管活动

该化合物正在进行监管活动,因为它已在欧洲化学品管理局 (ECHA) 的数据库中注册 .

生产和进口

安全和危害

属性

IUPAC Name |

2-amino-4-methylpyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4/c1-4-5(2-7)3-9-6(8)10-4/h3H,1H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAMNOSOUFLKQAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20634922 | |

| Record name | 2-Amino-4-methylpyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20634922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17321-97-0 | |

| Record name | 2-Amino-4-methylpyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20634922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

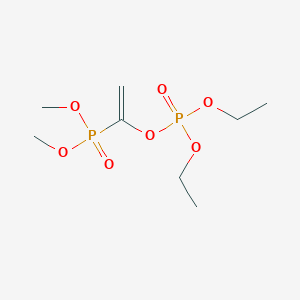

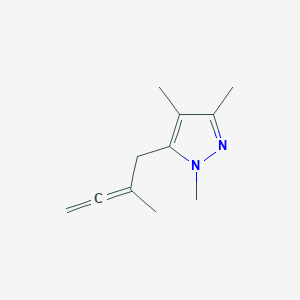

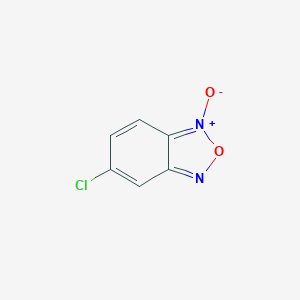

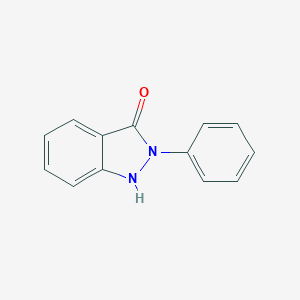

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1,3-Bis({4-[bis(2-chloroethyl)amino]phenyl}methyl)hexahydropyrimidin-2-yl]-4-nitrophenol](/img/structure/B93096.png)

![Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid](/img/structure/B93102.png)